molecular formula C15H16N2O2S B1209136 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea CAS No. 32065-63-7

1-(2,5-Dimethoxyphenyl)-3-phenylthiourea

Cat. No. B1209136
CAS RN: 32065-63-7
M. Wt: 288.4 g/mol
InChI Key: DYIPNXQBWVUFEX-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-3-phenylthiourea is a member of thioureas.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

A study by Keche et al. (2012) focused on a series of novel derivatives, including compounds related to 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea, demonstrating significant anti-inflammatory and antimicrobial activities. The compounds exhibited up to 85% TNF-α and 93% IL-6 inhibitory activity, alongside promising antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2012).

Enzyme Inhibition and Mercury Sensing

Research by Rahman et al. (2021) investigated thiourea derivatives for their anti-cholinesterase activity and potential as mercury sensors. One of the compounds displayed significant enzyme inhibition, suggesting a potential application in treating conditions like Alzheimer’s disease. Additionally, these compounds showed moderate sensitivity in fluorescence studies for detecting mercury (Rahman et al., 2021).

Anticancer Potential

Yamali et al. (2017) synthesized compounds including this compound derivatives, demonstrating higher cytotoxicity against certain human tumor cell lines compared to a reference drug. These findings highlight their potential as anticancer agents (Yamali et al., 2017).

Structural and Vibrational Analysis

A study by Lestard et al. (2015) analyzed 1-benzyl-3-furoyl-1-phenylthiourea, a related derivative, focusing on its structural and vibrational properties. This research provides insights into the molecular stability and interactions of similar compounds (Lestard et al., 2015).

Corrosion Inhibition

Fouda and Hussein (2012) evaluated phenylthiourea derivatives as corrosion inhibitors for carbon steel. These compounds showed mixed-type inhibition efficiency, revealing their potential application in protecting metal surfaces from corrosion (Fouda & Hussein, 2012).

Antioxidant and Antidiabetic Activities

Maharramova et al. (2018) synthesized N-substituted tetrahydropyrimidines based on phenylthiourea, demonstrating significant antioxidant and antidiabetic properties. These findings suggest a potential therapeutic application in managing oxidative stress and diabetes (Maharramova et al., 2018).

properties

CAS RN

32065-63-7

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C15H16N2O2S/c1-18-12-8-9-14(19-2)13(10-12)17-15(20)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,20)

InChI Key

DYIPNXQBWVUFEX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2

Pictograms

Corrosive; Irritant; Environmental Hazard

solubility

43.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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